Lipophilicity Advantage Over Non-Trifluoromethyl Pyridazinone Analogs
The target compound's computed XLogP3 of 3.8 [1] indicates approximately 1.5 log units higher lipophilicity than the parent scaffold 6-phenylpyridazin-3(2H)-one (XLogP3 ~2.3) [2]. This differential is attributed to the 4-trifluoromethylbenzyl substituent, which enhances membrane permeability potential.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 6-Phenylpyridazin-3(2H)-one: XLogP3 ≈ 2.3 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 |
| Conditions | PubChem computed descriptors (XLogP3 3.0) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for cell-based assays and in vivo studies, making this compound a better starting point for intracellular target engagement than the parent scaffold.
- [1] PubChem Compound Summary for CID 7659671, 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/922901-40-4. View Source
- [2] PubChem Compound Summary for CID 135415101, 6-Phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135415101. View Source
